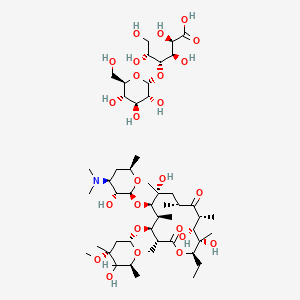
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is formed by the conjugation of erythromycin with a glucopyranosyl-gluconate moiety, enhancing its solubility and stability. Erythromycin itself is produced by the bacterium Streptomyces erythraeus and is widely used to treat various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves the conjugation of erythromycin with glucopyranosyl-gluconate. This process typically requires the activation of the hydroxyl groups on the glucopyranosyl-gluconate, followed by a coupling reaction with erythromycin under mild conditions to preserve the integrity of the macrolide structure.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces erythraeus to produce erythromycin, followed by chemical modification to attach the glucopyranosyl-gluconate moiety. The process includes purification steps to ensure the final product’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the glucopyranosyl-gluconate moiety, altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
Applications De Recherche Scientifique
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide modifications and their effects on solubility and stability.
Biology: Investigated for its interactions with bacterial ribosomes and its efficacy against various bacterial strains.
Medicine: Explored for its potential to treat bacterial infections with improved pharmacokinetic properties.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves binding to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The glucopyranosyl-gluconate moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin lactobionate: Another derivative of erythromycin with enhanced solubility.
Erythromycin ethylsuccinate: A prodrug of erythromycin designed for improved oral bioavailability.
Erythromycin stearate: A salt form of erythromycin with different solubility properties.
Uniqueness
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is unique due to its specific glucopyranosyl-gluconate moiety, which provides distinct advantages in terms of solubility and stability compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for various scientific and medical applications.
Propriétés
Numéro CAS |
69779-46-0 |
|---|---|
Formule moléculaire |
C49H89NO25 |
Poids moléculaire |
1092.2 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31?,32-,34+,35-,36-,37-;3-,4-,5-,6+,7-,8-,9-,10-,12-/m11/s1 |
Clé InChI |
NNRXCKZMQLFUPL-HOODTPICSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
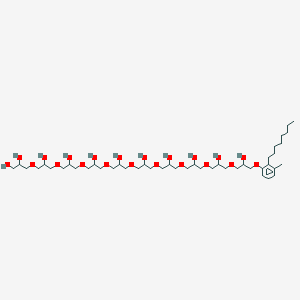
![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
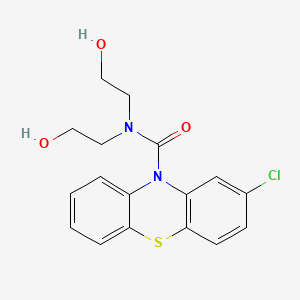
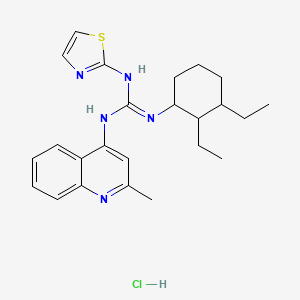
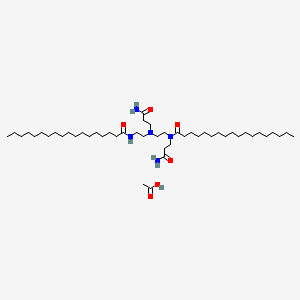
![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)

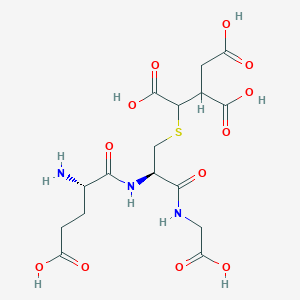
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)

![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

